Cas no 1248388-16-0 (N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide)

N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide is a specialized organic compound featuring a cyano-substituted alkyl group and a fluorinated benzamide moiety. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the cyano group enhances reactivity, facilitating further functionalization, while the fluorine atom improves metabolic stability and binding affinity in target applications. This compound is characterized by high purity and consistent performance, making it suitable for precision-driven synthetic processes. Its stability under standard conditions ensures reliable handling and storage, supporting its use in advanced chemical development.
N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide structure
1248388-16-0 structure
Product name:N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide
CAS No:1248388-16-0
MF:C12H13FN2O
MW:220.242826223373
CID:5455683
PubChem ID:53527600

N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • Z756361664
    • EN300-10228818
    • N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
    • 1248388-16-0
    • N-(2-cyanobutan-2-yl)-4-fluorobenzamide
    • AKOS010353864
    • N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide
    • Inchi: 1S/C12H13FN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
    • InChI Key: RREOYSHUZQUNJW-UHFFFAOYSA-N
    • SMILES: C(NC(C#N)(C)CC)(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 220.10119120g/mol
  • Monoisotopic Mass: 220.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.138±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 384.2±27.0 °C(Predicted)
  • pka: 11.57±0.46(Predicted)

N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10228818-0.1g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
0.1g
$427.0 2023-10-28
Enamine
EN300-10228818-1g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
1g
$485.0 2023-10-28
Enamine
EN300-10228818-0.25g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
0.25g
$447.0 2023-10-28
Enamine
EN300-10228818-5g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
5g
$1406.0 2023-10-28
Enamine
EN300-10228818-0.05g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
0.05g
$407.0 2023-10-28
Enamine
EN300-10228818-0.5g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
0.5g
$465.0 2023-10-28
Enamine
EN300-10228818-2.5g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
2.5g
$949.0 2023-10-28
Enamine
EN300-10228818-10g
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
1248388-16-0 90%
10g
$2085.0 2023-10-28

Additional information on N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide

N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide: An Overview of a Promising Compound (CAS No. 1248388-16-0)

N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide (CAS No. 1248388-16-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promising properties that make it a subject of extensive research and development.

The molecular structure of N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide consists of a 4-fluorobenzamide moiety linked to a 1-cyano-1-methylpropyl group. The presence of the fluorine atom and the cyano group imparts distinct chemical and physical properties to the molecule, which are crucial for its potential applications. The fluorine atom, known for its strong electronegativity, can significantly influence the electronic distribution and reactivity of the molecule, while the cyano group adds to its stability and reactivity profile.

In the realm of medicinal chemistry, N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, making it a promising candidate for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Moreover, the compound's structural flexibility and functional groups make it an attractive candidate for modification and optimization. Chemists have successfully synthesized various derivatives of N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide by introducing different substituents or altering the functional groups. These modifications have led to compounds with enhanced pharmacological properties, such as improved solubility, bioavailability, and reduced toxicity. This versatility is crucial for optimizing drug candidates for clinical trials and eventual therapeutic use.

In addition to its medicinal applications, N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide has also found utility in materials science. The unique combination of fluorine and cyano groups imparts specific physical properties that are beneficial in the development of advanced materials. For example, this compound has been used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in various industries, including electronics, automotive, and aerospace.

The synthesis of N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using appropriate reagents. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

Despite its promising potential, further research is needed to fully understand the biological activity and safety profile of N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide. Ongoing studies are focusing on elucidating its mechanism of action at the molecular level and evaluating its efficacy in preclinical models. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its therapeutic index.

In conclusion, N-(1-Cyano-1-methylpropyl)-4-fluorobenzamide (CAS No. 1248388-16-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile properties make it an attractive target for further research and development. As more studies are conducted, it is likely that new applications and optimizations will emerge, further solidifying its importance in these fields.

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